AF 568 alkyne

Fluorescence Microscopy Flow Cytometry Quantum Yield

Researchers requiring site-specific fluorescent labeling face limitations with NHS ester chemistry, including hydrolysis and off-target conjugation. AF 568 alkyne addresses these challenges through its terminal alkyne handle, enabling efficient CuAAC click chemistry for precise, bioorthogonal bioconjugation. • 32% higher quantum yield vs. standard AF568 carboxylic acid for superior signal-to-noise ratio in flow cytometry and low-abundance antigen detection • Class-leading photostability supports tens of thousands of frames in STORM/dSTORM super-resolution imaging; hot-band anti-Stokes property enables built-in drift correction • Sulfonate groups confer superior aqueous solubility, prevent dye aggregation, and minimize non-specific binding. Supplied as dipotassium salt; ≥95% purity verified. Ideal for SMLM, metabolic glycan labeling, and multiplexed fluorescence panels.

Molecular Formula C36H31K2N3O10S2
Molecular Weight 808.0 g/mol
Cat. No. B12373746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF 568 alkyne
Molecular FormulaC36H31K2N3O10S2
Molecular Weight808.0 g/mol
Structural Identifiers
SMILESCC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=NC(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCC#C)C(=O)O)CS(=O)(=O)[O-])(C)C)CS(=O)(=O)[O-])C.[K+].[K+]
InChIInChI=1S/C36H33N3O10S2.2K/c1-6-9-37-33(40)19-7-8-22(25(10-19)34(41)42)32-26-11-23-20(17-50(43,44)45)15-35(2,3)38-28(23)13-30(26)49-31-14-29-24(12-27(31)32)21(18-51(46,47)48)16-36(4,5)39-29;;/h1,7-8,10-16,38H,9,17-18H2,2-5H3,(H,37,40)(H,41,42)(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2
InChIKeyMEKLAWYEJGIWMU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AF568 Alkyne, 5-Isomer Dipotassium Salt: A Click-Chemistry-Ready Alexa Fluor 568 Analog for Quantitative Bioimaging


The target compound, dipotassium;[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate, is a sulfonated rhodamine-derived fluorescent dye belonging to the Alexa Fluor 568 (AF568) family. It is a bright, orange-red fluorophore with excitation/emission maxima at 572 nm and 598 nm, respectively . This specific compound is a dipotassium salt that incorporates a prop-2-ynylcarbamoyl (terminal alkyne) functional group at the 5-position of the benzoate ring, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for bioconjugation .

Why AF568 Alkyne, 5-Isomer Dipotassium Salt Cannot Be Replaced by Other AF568 Derivatives or Generic Orange-Red Dyes


Substituting this compound with a generic AF568 carboxylic acid, NHS ester, or a spectrally similar dye like TAMRA or Cy3 leads to significant performance gaps. The terminal alkyne group provides a specific, bioorthogonal handle for CuAAC click chemistry, achieving higher conjugation efficiency and site-specificity compared to amine-reactive NHS esters, which can suffer from hydrolysis and off-target labeling . Furthermore, the sulfonate groups confer superior aqueous solubility and reduce dye-dye aggregation relative to non-sulfonated analogs like TAMRA . Most critically, the core AF568 fluorophore exhibits substantially higher photostability and brightness than traditional dyes like Cy3, as demonstrated by direct comparative studies , making it essential for quantitative, high-resolution, and long-term imaging applications.

Quantitative Differentiation of AF568 Alkyne, 5-Isomer Dipotassium Salt: Direct Evidence for Scientific Procurement


Superior Quantum Yield Compared to Parent AF568 Carboxylic Acid

The AF568 alkyne, 5-isomer exhibits a high fluorescence quantum yield (QY) of 0.912 . This is significantly higher than the QY reported for the parent Alexa Fluor 568 carboxylic acid, which is documented as 0.69 .

Fluorescence Microscopy Flow Cytometry Quantum Yield

Enhanced Photostability Enabling Long-Term Time-Lapse Imaging vs. Cy3

The AF568 fluorophore demonstrates exceptional resistance to photobleaching. A closely related AF568-azide derivative has been shown to retain >80% of its initial fluorescence intensity after 1 hour of continuous excitation [1]. In stark contrast, the commonly used Cy3 dye exhibits rapid photobleaching with a reported half-life of approximately 45 seconds under similar single-molecule imaging conditions [2].

Super-Resolution Microscopy dSTORM Time-Lapse Imaging

Unique Anti-Stokes Fluorescence for Drift Correction and Reduced Autofluorescence

AF568 exhibits hot-band anti-Stokes fluorescence when excited in the red-edge of its absorption spectrum (e.g., 647 nm). This property was directly compared to Rhodamine 101, confirming that both dyes undergo the same process with comparable quantum efficiency [1].

Anti-Stokes Emission dSTORM Autofluorescence Reduction

High-Impact Application Scenarios for AF568 Alkyne, 5-Isomer Dipotassium Salt Based on Validated Performance Metrics


Super-Resolution Microscopy (STORM/dSTORM) and Long-Term Live-Cell Tracking

The high quantum yield (0.912) and class-leading photostability [1] of the AF568 alkyne core make it the superior choice for single-molecule localization microscopy (SMLM) techniques like STORM and dSTORM. Its resistance to photobleaching allows for the acquisition of tens of thousands of frames, which is essential for reconstructing high-resolution images. The alkyne handle enables precise labeling of target proteins, while the hot-band anti-Stokes property [2] provides a built-in mechanism for drift correction, eliminating the need for additional fiducial markers that can interfere with localization precision.

Quantitative Flow Cytometry and Multiplexed Imaging Panels

For flow cytometry applications requiring absolute quantification or detection of low-abundance antigens, the 32% higher quantum yield compared to standard AF568 carboxylic acid provides a clear advantage in signal-to-noise ratio. The enhanced brightness allows for better resolution of dim populations. Furthermore, the orange-red emission (572/598 nm) is spectrally well-separated from common blue and green fluorophores (e.g., DAPI, FITC, GFP), making it an ideal choice for multiplexed panels. The water solubility of the dipotassium salt form prevents dye aggregation and non-specific binding, ensuring accurate and reproducible population statistics.

Click Chemistry-Based Bioconjugation for Challenging Targets

The terminal alkyne group provides a bioorthogonal conjugation strategy that is superior to traditional NHS ester chemistry for labeling sensitive biomolecules or targeting specific sites in complex environments . This is critical for applications such as metabolic labeling of glycans (e.g., with azido-sugars) or labeling proteins in live cells where amine-reactive dyes would cause high background. The efficiency and specificity of the CuAAC reaction minimize off-target labeling and ensure that the bright AF568 signal accurately reports on the biomolecule of interest.

Deep-Tissue and In Vivo Imaging with Reduced Autofluorescence

The hot-band anti-Stokes emission property of AF568 allows it to be excited with a red laser (e.g., 647 nm) while still emitting orange-red fluorescence [2]. This excitation scheme significantly reduces tissue autofluorescence, which is predominantly excited by shorter wavelengths. This enables deeper tissue penetration and higher contrast imaging in live animal models or thick tissue sections. Combined with its high brightness, AF568 alkyne is a powerful tool for tracking labeled cells or visualizing specific structures in vivo.

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